4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine

Catalog No.
S6748301
CAS No.
2549063-23-0
M.F
C16H17F3N4O
M. Wt
338.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin...

CAS Number

2549063-23-0

Product Name

4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine

IUPAC Name

4-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine

Molecular Formula

C16H17F3N4O

Molecular Weight

338.33 g/mol

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)24-14-3-1-13(2-4-14)11-22-7-9-23(10-8-22)15-5-6-20-12-21-15/h1-6,12H,7-11H2

InChI Key

LISKYPACKUMAKN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=NC=NC=C3

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=NC=NC=C3

The exact mass of the compound 4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine is 338.13544566 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine is a synthetic organic compound that features a pyrimidine core substituted with a piperazine moiety and a trifluoromethoxy group. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate in medicinal chemistry. This compound is characterized by its complex structure, which allows for diverse interactions with biological targets, positioning it as a valuable entity in drug discovery and development.

Without knowledge of its biological activity, a mechanism of action cannot be established. However, similar pyrimidine-piperazine derivatives have been explored for various mechanisms, including kinase inhibition or modulation of ion channels [, ].

, including:

  • Oxidation: Utilizing oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
  • Substitution: Participating in nucleophilic substitution reactions, particularly at the pyrimidine ring, which can be facilitated by nucleophiles like amines or thiols in the presence of bases such as sodium hydroxide.

These reactions are critical for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine has been investigated for its potential biological activities, particularly as a ligand for various receptors. Notably, it has shown activity as an agonist for the GPR119 receptor, which is implicated in glucose homeostasis and insulin secretion. This receptor's modulation could have therapeutic implications for metabolic disorders such as diabetes and obesity.

The synthesis of 4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps starting from readily available precursors. A common synthetic route includes:

  • Reaction of Substituted 2-Chloropyrimidine: This is reacted with a piperazine derivative in the presence of cesium carbonate and potassium iodide.
  • Microwave Irradiation: This method is often employed to enhance reaction rates and yields.
  • Purification: Advanced purification techniques are utilized to isolate the final product, ensuring high purity suitable for biological evaluation.

This compound has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules aimed at treating various diseases.
  • Biological Research: Investigated for its role in receptor binding studies and its potential therapeutic effects on metabolic disorders.
  • Material Science: Used in developing new materials due to its unique chemical properties.

Studies have demonstrated that 4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine interacts specifically with molecular targets involved in glucose metabolism. Its ability to modulate receptor activity suggests potential pathways for therapeutic intervention in conditions like diabetes and obesity. Molecular docking studies indicate strong binding affinities with active sites of relevant receptors, highlighting its mechanism of action at the molecular level .

Several compounds share structural similarities with 4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine:

  • 5-Methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine
  • 4-(Trifluoromethyl)benzylamine
  • Pyridazinones containing (4-methoxyphenyl)piperazine

Uniqueness

What distinguishes 4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine from these similar compounds is its unique combination of functional groups. The trifluoromethoxy group significantly enhances its lipophilicity and metabolic stability, contributing to its efficacy as a drug candidate. Additionally, its specific interactions with biological targets set it apart in terms of potential therapeutic applications .

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Exact Mass

338.13544566 g/mol

Monoisotopic Mass

338.13544566 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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